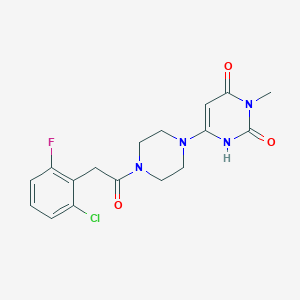

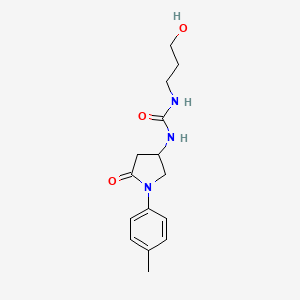

![molecular formula C21H17FN4O3S B2819662 4-fluoro-N-[3-(3-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide CAS No. 714917-87-0](/img/structure/B2819662.png)

4-fluoro-N-[3-(3-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-fluoro-N-[3-(3-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide” is a small molecule that has been identified as a potential inhibitor of the interaction between the porcine reproductive and respiratory syndrome virus (PRRSV) glycoprotein and the CD163-SRCR5 domain . This interaction is crucial for PRRSV infection, and thus, this compound could potentially be used to prevent PRRSV infection in pigs .

Aplicaciones Científicas De Investigación

Evaluation of Phosphatidylinositol 3-Kinase Inhibitors

- Application: Treatment of idiopathic pulmonary fibrosis and cough.

- Details: Research on closely related phosphatidylinositol 3-kinase inhibitors, including compounds similar to the queried chemical, shows potential for treating idiopathic pulmonary fibrosis and cough (Norman, 2014).

Fluorophores for Zinc(II) Detection

- Application: Study of intracellular Zn2+.

- Details: The synthesis and evaluation of fluorophores closely related to the queried compound, specifically for zinc(II) detection, provide insights into intracellular zinc monitoring (Kimber et al., 2001).

Potential Anticancer and Radioprotective Agents

- Application: Anticancer and radioprotection.

- Details: Novel derivatives of benzenesulfonamide, similar to the queried compound, exhibit promising in vitro cytotoxic activity and radioprotective properties (Ghorab et al., 2007), (Ghorab et al., 2008).

Anti-Dengue Virus Agents

- Application: Antiviral activity against Dengue virus.

- Details: Diarylpyrazolylquinoline derivatives, including compounds structurally similar to the queried chemical, showed significant anti-Dengue virus activity (Lee et al., 2017).

Electrophilic Fluorinating Reagent

- Application: Sterically demanding electrophilic fluorination.

- Details: Research on N-fluoro-benzenesulfonimide, a compound related to the queried chemical, demonstrates improved enantioselectivity in specific chemical reactions (Yasui et al., 2011).

Fluorescent Probe for Zinc Detection

- Application: Zinc detection in living cells.

- Details: Benzenesulfonamide derivatives, related to the queried compound, have been used in the synthesis of fluorescent probes for detecting zinc in sample solutions and living cells (Ohshima et al., 2010).

Mecanismo De Acción

The compound “4-fluoro-N-[3-(3-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide” has been shown to significantly inhibit the interaction between the PRRSV glycoprotein and the CD163-SRCR5 domain . This interaction is crucial for PRRSV infection, and thus, this compound could potentially be used to prevent PRRSV infection in pigs .

Propiedades

IUPAC Name |

4-fluoro-N-[3-(3-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN4O3S/c1-29-16-6-4-5-15(13-16)23-20-21(25-19-8-3-2-7-18(19)24-20)26-30(27,28)17-11-9-14(22)10-12-17/h2-13H,1H3,(H,23,24)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJYGKTNOCDACEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2819582.png)

![(E)-3-(4-Fluoro-2-nitrophenyl)-N-[(E)-2-phenylethenyl]sulfonylprop-2-enamide](/img/structure/B2819586.png)

![4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2819596.png)

![2-{[1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2819598.png)